2,6-Bis(fluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(fluoromethyl)phenol is an organic compound characterized by the presence of two fluoromethyl groups attached to the 2 and 6 positions of a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is through the use of fluoromethylating agents such as [(SIPr)Ag(SCF2H)] in the presence of copper salts and ligands . The reaction conditions often include solvents like acetonitrile and specific temperature controls to ensure the desired substitution occurs efficiently.
Industrial Production Methods
Industrial production of 2,6-Bis(fluoromethyl)phenol may involve large-scale fluoromethylation processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(fluoromethyl)phenol can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol ring is highly activated towards electrophilic substitution due to the electron-donating hydroxyl group.
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like sodium dichromate or Fremy’s salt.
Reduction: Quinones derived from phenols can be reduced back to hydroquinones using reducing agents.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Oxidation: Sodium dichromate, potassium permanganate, or Fremy’s salt in aqueous or organic solvents.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Electrophilic Substitution: Substituted phenols with various functional groups at the ortho and para positions.
Oxidation: Quinones, which are important intermediates in various chemical processes.
Reduction: Hydroquinones, which have applications in photography and as antioxidants.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(fluoromethyl)phenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6-Bis(fluoromethyl)phenol involves its interaction with various molecular targets:
Antioxidant Activity: The phenolic hydroxyl group can scavenge free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The fluoromethyl groups can enhance the binding affinity of the compound to specific enzymes, potentially inhibiting their activity.
Cell Signaling Modulation: Phenolic compounds can influence cell signaling pathways, including the activation of antioxidant response elements and inhibition of pro-inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
2,6-Bis(fluoromethyl)phenol can be compared with other fluorinated phenols and bisphenols:
Eigenschaften
CAS-Nummer |
846021-09-8 |
---|---|
Molekularformel |
C8H8F2O |
Molekulargewicht |
158.14 g/mol |
IUPAC-Name |
2,6-bis(fluoromethyl)phenol |
InChI |
InChI=1S/C8H8F2O/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,11H,4-5H2 |
InChI-Schlüssel |
BFGJYXHRWFNSQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)CF)O)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.